cis-Tranexamic acid-13C2,15N

説明

特性

IUPAC Name |

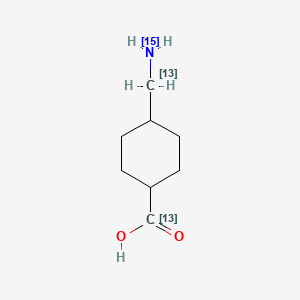

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-XGOBPNGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[13CH2][15NH2])[13C](=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis-Tranexamic acid-13C2,15N chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of cis-Tranexamic acid-13C2,15N. It is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled compound. This guide details its chemical and physical properties, its role as an internal standard in analytical methods, and the signaling pathways of its parent compound, tranexamic acid.

Chemical Structure and Properties

This compound is a stable isotope-labeled analog of cis-tranexamic acid, an isomer of the antifibrinolytic drug tranexamic acid. The labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as GC-MS and LC-MS.[1][2][3]

Chemical Structure:

The chemical structure of this compound is identical to cis-tranexamic acid, with the exception of the isotopic enrichment at specific positions. The IUPAC name is (1s,4s)-4-((amino-¹⁵N)methyl-¹³C)cyclohexane-1-carboxylic-¹³C acid.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1557000-06-2 | [5] |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [4][5][6] |

| Molecular Weight | 160.19 g/mol | [1][5][6] |

| Appearance | White to off-white solid | |

| Melting Point | 226-228 °C (for unlabeled cis-isomer) | [7] |

| Boiling Point | >300 °C (decomposes, for unlabeled tranexamic acid) | [8] |

| Solubility | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol; practically insoluble in ether (for unlabeled tranexamic acid). | [8] |

| Isotopic Enrichment | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | [1][4] |

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to quantify tranexamic acid in biological matrices like plasma and serum. Detailed experimental protocols for its synthesis are often proprietary. However, a general workflow for its use in a quantitative LC-MS/MS assay is described below.

General Experimental Workflow for Quantification of Tranexamic Acid using this compound as an Internal Standard

This workflow outlines the typical steps for using the labeled compound in a research setting for pharmacokinetic or bioequivalence studies.

Caption: Workflow for tranexamic acid quantification using a labeled internal standard.

Signaling Pathways

The biological effects of tranexamic acid are primarily mediated through its interaction with the fibrinolytic and melanogenesis pathways.

Antifibrinolytic Signaling Pathway

Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008) and acts as an antifibrinolytic agent. Its primary mechanism of action is the competitive inhibition of plasminogen activation. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869). This inhibition of plasmin formation stabilizes the fibrin clot and prevents its premature degradation, thereby reducing bleeding.[9]

Caption: Mechanism of tranexamic acid in inhibiting fibrinolysis.

Signaling Pathway in Melanogenesis

Recent studies have shown that tranexamic acid can inhibit melanogenesis, making it a treatment for melasma.[6] Its mechanism in skin pigmentation involves the activation of the autophagy system in melanoma cells. Tranexamic acid enhances the production of autophagy-related proteins and activates the ERK signaling pathway.[6] This leads to the degradation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and subsequently downregulates the expression of tyrosinase and other melanogenesis-related proteins, resulting in reduced melanin (B1238610) synthesis.[5][6]

Caption: Tranexamic acid's dual mechanism in reducing melanin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. velaskincare.com [velaskincare.com]

- 6. Tranexamic acid inhibits melanogenesis by activating the autophagy system in cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-4-aminomethylcyclohexane-1-carboxylic acid | 1197-17-7 [chemicalbook.com]

- 8. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 9. cis-Tranexamic Acid | CAS 1197-17-7 | LGC Standards [lgcstandards.com]

Synthesis and Purification of ¹³C, ¹⁵N Labeled Tranexamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent used to control bleeding.[1][2] Stable isotope-labeled compounds, such as ¹³C, ¹⁵N labeled tranexamic acid, are invaluable tools in pharmaceutical research.[3] They serve as internal standards for quantitative bioanalysis by mass spectrometry and can be used in metabolic studies to trace the fate of the drug molecule in vivo.[4] This guide focuses on a proposed chemical synthesis route, purification strategies, and analytical methods for ¹³C, ¹⁵N labeled tranexamic acid.

Proposed Synthesis Pathway

The proposed synthesis of ¹³C, ¹⁵N labeled tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate. This route is advantageous as it allows for the introduction of both the ¹³C and ¹⁵N labels in a controlled manner. The key steps involve the formation of a cyanohydrin, followed by reduction and amination.

The logical flow of the proposed synthesis is depicted in the following workflow diagram.

Caption: Proposed synthesis workflow for ¹³C, ¹⁵N labeled tranexamic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and purification of ¹³C, ¹⁵N labeled tranexamic acid. These are adapted from established procedures for the unlabeled compound.

Synthesis of Ethyl 4-[¹³C]cyano-4-hydroxycyclohexane-1-carboxylate

-

In a round-bottom flask, cool a solution of ammonium (B1175870) chloride (40.86 g) in water (650 mL) to 5-10°C in an ice bath.

-

Slowly add a solution of ethyl 4-oxocyclohexane-1-carboxylate (100 g) in dichloromethane (B109758) (400 mL), maintaining the temperature below 10°C.

-

To this mixture, add a solution of sodium [¹³C]cyanide (Na¹³CN) in water. The molar equivalent of Na¹³CN should be calculated based on the starting amount of ethyl 4-oxocyclohexane-1-carboxylate to ensure complete reaction.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Evaporate the solvent under reduced pressure to yield the crude [¹³C]cyanohydrin intermediate.

Dehydration to Ethyl 4-[¹³C]cyanocyclohex-3-ene-1-carboxylate

-

Dissolve the crude [¹³C]cyanohydrin intermediate in pyridine.

-

Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃).

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the unsaturated [¹³C]cyano ester.

Saponification to 4-[¹³C]Cyano-cyclohex-3-ene-1-carboxylic acid

-

Dissolve the ethyl 4-[¹³C]cyanocyclohex-3-ene-1-carboxylate in methanolic potassium hydroxide (B78521) (KOH).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-[¹³C]cyano-cyclohex-3-ene-1-carboxylic acid.

Reductive Amination and Hydrogenation to ¹³C, ¹⁵N Labeled Tranexamic Acid

-

In a high-pressure reactor, dissolve the 4-[¹³C]cyano-cyclohex-3-ene-1-carboxylic acid in methanolic [¹⁵N]ammonium hydroxide ([¹⁵N]H₄OH).

-

Add Raney nickel catalyst to the solution.

-

Pressurize the reactor with hydrogen gas (5-6 kg/cm ²) and stir at room temperature for 24 hours.

-

Filter the catalyst and evaporate the solvent to obtain a mixture of labeled unsaturated and saturated amino acids.

-

Dissolve the residue in aqueous methanol (B129727) and add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under 5-6 kg/cm ² of hydrogen pressure for 12 hours.

-

After the reaction is complete, filter the catalyst and evaporate the solvent to yield the crude isomeric mixture of ¹³C, ¹⁵N labeled tranexamic acid.

Purification Protocol

Purification of the final product is crucial to isolate the desired trans-isomer from the cis-isomer and other impurities.

-

Dissolve the crude isomeric mixture in a minimal amount of hot water.

-

Slowly add acetone (B3395972) to the solution until it becomes turbid.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-5°C) to facilitate crystallization.

-

Filter the crystalline product, which is enriched in the trans-isomer.

-

Repeat the recrystallization process from an acetone-water mixture (e.g., 4:3 v/v) to achieve high purity of the trans-¹³C, ¹⁵N labeled tranexamic acid.

-

Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of ¹³C, ¹⁵N labeled tranexamic acid. The values are hypothetical and based on typical yields for analogous reactions of unlabeled compounds. Actual yields and purity should be determined experimentally.

| Step | Starting Material | Labeled Reagent(s) | Expected Yield (%) | Expected Purity (%) | Isotopic Enrichment (%) |

| Synthesis of [¹³C]Cyanohydrin | Ethyl 4-oxocyclohexane-1-carboxylate | Na¹³CN | 85-95 | >90 (crude) | >98 (¹³C) |

| Dehydration | [¹³C]Cyanohydrin intermediate | - | 70-80 | >95 (crude) | >98 (¹³C) |

| Saponification | Ethyl 4-[¹³C]cyanocyclohex-3-ene-1-carboxylate | - | 90-98 | >98 (crude) | >98 (¹³C) |

| Reductive Amination & Hydrogenation | 4-[¹³C]Cyano-cyclohex-3-ene-1-carboxylic acid | ¹⁵NH₄OH, H₂ | 60-70 | >90 (isomeric mix) | >98 (¹³C), >98 (¹⁵N) |

| Purification (Recrystallization) | Isomeric mixture of labeled tranexamic acid | - | 50-60 (of trans) | >99.5 | >98 (¹³C), >98 (¹⁵N) |

Analytical Methods

A variety of analytical techniques can be employed to characterize the final ¹³C, ¹⁵N labeled tranexamic acid and monitor the progress of the synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of tranexamic acid and separating the cis and trans isomers.

-

Column: A C18 reversed-phase column is commonly used.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.6) is a typical mobile phase.[6]

-

Detection: UV detection at around 210-220 nm is suitable, although derivatization with an agent like phenyl isothiocyanate (PITC) can enhance sensitivity.[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the isotopic labeling and quantifying the labeled compound.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: The mass-to-charge ratio (m/z) of the molecular ion of ¹³C, ¹⁵N labeled tranexamic acid will be shifted compared to the unlabeled compound, confirming the incorporation of the stable isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.

-

¹³C NMR: Will show signals corresponding to the ¹³C-labeled carbon atom, confirming its position in the molecule.

-

¹⁵N NMR: Can be used to observe the ¹⁵N-labeled nitrogen atom.

-

¹H NMR: Will show coupling between protons and the adjacent ¹³C and ¹⁵N nuclei, providing further structural confirmation.

The relationship between these analytical techniques in the overall quality control process is illustrated below.

Caption: Analytical workflow for quality control of labeled tranexamic acid.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of ¹³C, ¹⁵N labeled tranexamic acid. While based on established chemical principles and literature for the unlabeled analogue, the provided protocols are hypothetical and require experimental validation. The successful synthesis of this dual-labeled compound will provide a valuable tool for researchers in drug metabolism, pharmacokinetics, and other areas of pharmaceutical development. Careful purification and rigorous analytical characterization are paramount to ensure the quality and utility of the final product.

References

- 1. thebloodtrials.org [thebloodtrials.org]

- 2. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 5. Derivatization of tranexamic acid for its rapid spectrofluorimetric determination in pure form and pharmaceutical formulations: Application in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orientjchem.org [orientjchem.org]

Mechanism of action of stable isotope labeled internal standards

An In-depth Technical Guide on the Mechanism of Action of Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles, methodologies, and applications of stable isotope-labeled internal standards (SIL-ISs), a cornerstone of modern quantitative analysis. The use of SIL-ISs, particularly within the framework of Isotope Dilution Mass Spectrometry (IDMS), provides a high level of accuracy and precision, making it an indispensable tool in drug development, clinical diagnostics, and various research fields.[1][2]

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a quantitative analytical technique that hinges on the addition of a known quantity of an isotopically enriched standard, often referred to as a "spike," to a sample containing the analyte of interest.[1] This spike is chemically identical to the analyte but possesses a different isotopic composition, rendering it distinguishable by a mass spectrometer. By precisely measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with exceptional accuracy.[1][3]

The fundamental strength of IDMS lies in its use of isotope ratios for quantification. This approach makes the method significantly less susceptible to variations that can plague other quantitative techniques, such as inconsistencies in sample preparation, extraction efficiency, and instrument response.[1][4] Once the SIL-IS is thoroughly mixed and equilibrated with the sample, any subsequent loss of the analyte during sample processing will affect both the native (unlabeled) and the labeled forms equally, thus preserving the critical isotope ratio.[1]

Key Advantages of Stable Isotope-Labeled Internal Standards:

-

High Accuracy and Precision: By correcting for procedural variations, SIL-ISs lead to highly reliable and reproducible quantitative results.[5][6]

-

Compensation for Matrix Effects: The SIL-IS co-elutes with the analyte in chromatographic systems and experiences the same ionization suppression or enhancement in the mass spectrometer, effectively canceling out matrix-related signal variability.[5]

-

Improved Recovery Correction: Losses during sample extraction and handling are accounted for, as the ratio of the analyte to the SIL-IS remains constant.[6]

-

Enhanced Method Robustness: The use of SIL-ISs makes analytical methods more resilient to minor day-to-day variations in experimental conditions.

Characteristics of an Ideal Stable Isotope-Labeled Internal Standard

The effectiveness of an SIL-IS is contingent on several key properties:

-

High Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte to prevent analytical bias.[5]

-

Isotopic Stability: The isotopic labels (e.g., deuterium, carbon-13, nitrogen-15) must be chemically stable and not prone to exchange with the sample matrix or solvents.[6] Deuterium labels, for instance, should not be placed on exchangeable sites like hydroxyl or amine groups.[6]

-

Sufficient Mass Difference: The mass difference between the analyte and the SIL-IS should be large enough to prevent spectral overlap and interference.[6]

-

Co-elution with Analyte: In chromatographic methods like LC-MS, the SIL-IS should have retention properties nearly identical to the analyte.[7]

-

Absence of Isotope Effects: The isotopic labeling should not significantly alter the chemical or physical properties of the molecule, which could lead to chromatographic separation from the analyte.

Experimental Workflow and Signaling Pathways

The application of SIL-ISs in a typical quantitative bioanalytical workflow by LC-MS/MS involves several key steps, from sample preparation to data analysis.

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

The logical relationship between the analyte and the SIL-IS throughout the analytical process is what ensures the accuracy of the final measurement.

Caption: Logical relationship between the analyte and the SIL-IS during analysis.

Data Presentation: Quantitative Comparison

The superiority of SIL-ISs over other types of internal standards, such as structural analogs, is evident in the improved performance of bioanalytical methods. The following table summarizes typical performance data, highlighting the advantages of using a SIL-IS.

| Parameter | Method with SIL-IS | Method with Structural Analog IS | Regulatory Acceptance Criteria (FDA, EMA) |

| Accuracy (% Bias) | ± 5% | ± 15% | ± 15% (± 20% at LLOQ) |

| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Recovery Variability (% CV) | < 10% | > 20% | Not explicitly defined, but should be consistent |

| Matrix Effect (% CV) | < 15% | Can be > 30% | IS-normalized matrix factor CV ≤ 15% |

| Lower Limit of Quantification (LLOQ) | Typically lower due to better S/N | May be higher | Method dependent |

Note: The values in this table are representative and can vary depending on the specific assay and analyte.[5]

Experimental Protocols

This section provides a detailed methodology for a key experiment in bioanalytical method validation: the assessment of matrix effects using a SIL-IS.

Protocol: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Materials:

-

Blank biological matrix (e.g., human plasma) from at least six different sources.

-

Analyte and SIL-IS stock solutions.

-

Solvents for extraction and reconstitution.

-

LC-MS/MS system.

Procedure:

-

Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Prepare solutions of the analyte and SIL-IS at low and high concentrations in the reconstitution solvent.

-

Set 2 (Post-extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and SIL-IS at the same low and high concentrations as in Set 1.

-

Set 3 (Pre-extraction Spike): Spike the blank matrix from each of the six sources with the analyte and SIL-IS at low and high concentrations. Then, perform the extraction.

-

-

LC-MS/MS Analysis: Analyze all prepared samples using the validated LC-MS/MS method.

-

Data Analysis:

-

Calculate Matrix Factor (MF): MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution) This is calculated for both the analyte and the SIL-IS.

-

Calculate IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

-

Calculate Coefficient of Variation (CV): Determine the CV of the IS-normalized matrix factor across the six different matrix sources.

-

Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.[5]

Applications in Drug Development

Stable isotope labeling is a powerful tool throughout the drug development pipeline.[2]

-

Pharmacokinetic (PK) Studies: SIL-ISs are crucial for the accurate determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.[4] By tracking the isotopically labeled drug, researchers can obtain precise data on its fate in the body.[4][]

-

Metabolite Identification and Quantification: Labeled compounds help in distinguishing drug metabolites from endogenous compounds, facilitating their structural elucidation and quantification.[9]

-

Bioavailability and Bioequivalence Studies: These studies rely on accurate drug concentration measurements, which are significantly enhanced by the use of SIL-ISs.[4]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy used to quantify thousands of proteins in complex samples, providing insights into cellular responses to drug treatment.[10][11]

Conclusion

The mechanism of action of stable isotope-labeled internal standards is fundamentally based on the principle of isotope dilution. Their ability to mimic the analyte of interest throughout the analytical process allows for the effective correction of procedural and matrix-induced variations.[6] This leads to a level of accuracy and precision that is often unattainable with other quantitative methods, solidifying the role of SIL-ISs as the gold standard in modern bioanalysis, particularly in the rigorous environment of drug development and clinical research.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. osti.gov [osti.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. benchchem.com [benchchem.com]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 10. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 11. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of cis-Tranexamic acid-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of cis-Tranexamic acid-13C2,15N, an isotopically labeled form of the antifibrinolytic agent, tranexamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The inclusion of isotopic labels (¹³C and ¹⁵N) makes it a crucial tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative assays.

Core Physicochemical Data

The incorporation of stable isotopes is not expected to significantly alter the macroscopic physicochemical properties of a molecule. Therefore, where experimental data for the labeled compound is unavailable, data for the unlabeled cis-tranexamic acid is provided as a close approximation.

| Property | Value | Reference |

| Chemical Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [1] |

| Molecular Weight | 160.19 g/mol | [1][2] |

| Exact Mass | 160.11402329 Da | [2] |

| IUPAC Name | (1s,4s)-4-((amino-¹⁵N)methyl-¹³C)cyclohexane-1-carboxylic-¹³C acid | [3] |

| Synonyms | cis-4-(Aminomethyl)cyclohexanecarboxylic Acid-¹³C₂,¹⁵N, cis-AMCHA-¹³C₂,¹⁵N | [1][3] |

| CAS Number | 1292837-95-6 | [3] |

| Physical Form | White or almost white, crystalline powder (unlabeled) | [4][5] |

| Melting Point | 236-238 °C (with decomposition) (for unlabeled cis-isomer) | [6] |

| Solubility | Freely soluble in water and glacial acetic acid. Very slightly soluble in alcohol. Practically insoluble in most other organic solvents (for unlabeled tranexamic acid). | [5] |

| Appearance | Neat | [1] |

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and the precise location of the isotopic labels.

Identity and Isotopic Enrichment Confirmation

1. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the level of isotopic enrichment.

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to distinguish the isotopically labeled compound from its unlabeled counterpart.[7] The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

For GC-MS analysis, derivatization of the amino acid is often necessary to increase its volatility.[8][9]

-

The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass should correspond to the calculated exact mass of this compound.

-

The isotopic distribution pattern is analyzed to confirm the presence and enrichment of ¹³C and ¹⁵N isotopes.[7]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of the isotopic labels.

-

Methodology: ¹H and ¹³C NMR spectroscopy are fundamental techniques.

-

¹³C NMR: The ¹³C-labeled carbon atoms will exhibit significantly enhanced signals compared to the natural abundance ¹³C signals, confirming their location within the molecule.

-

¹H NMR: While not directly observing the ¹⁵N, its presence can sometimes be inferred through coupling with adjacent protons, leading to splitting patterns that differ from the unlabeled compound.

-

The sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed using a high-field NMR spectrometer. The chemical shifts, signal intensities, and coupling patterns are compared to a reference standard of unlabeled cis-tranexamic acid to verify the structure.

-

Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical and isomeric purity of the compound.

-

Methodology: A validated HPLC method is used to separate the cis-isomer from the trans-isomer and any other impurities.

-

A suitable stationary phase (e.g., C18 column) and mobile phase are selected to achieve optimal separation.

-

Detection is typically performed using a UV detector or a mass spectrometer (LC-MS).

-

The purity is calculated based on the relative peak area of the main component compared to the total peak area of all components in the chromatogram.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization and confirmation of isotopically labeled cis-Tranexamic acid.

Caption: Analytical workflow for the synthesis and characterization of this compound.

Biological Context and Signaling

Tranexamic acid functions as an antifibrinolytic agent by reversibly binding to the lysine-binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, thereby inhibiting the degradation of fibrin (B1330869) clots. The isotopically labeled version of tranexamic acid is a valuable tool for studying these interactions and the broader physiological effects of the drug.

The following diagram illustrates the mechanism of action of tranexamic acid.

Caption: Inhibition of fibrinolysis by tranexamic acid.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Tranexamic Acid-13C2,15N | C8H15NO2 | CID 71752655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. cis-4-aminomethylcyclohexane-1-carboxylic acid | 1197-17-7 [chemicalbook.com]

- 5. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 6. Tranexamic Acid [drugfuture.com]

- 7. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound Specific Isotope Analysis for δ15N or δ13C | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]

- 9. files01.core.ac.uk [files01.core.ac.uk]

The Pivotal Role of cis-Tranexamic acid-13C2,15N in Advancing Quantitative Mass Spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis and drug development, the demand for highly accurate and precise quantification of therapeutic agents is paramount. For tranexamic acid, a synthetic lysine (B10760008) analog with critical applications in managing bleeding disorders, achieving reliable measurements in complex biological matrices is a significant analytical challenge. The advent of stable isotope-labeled internal standards has revolutionized quantitative mass spectrometry, and cis-Tranexamic acid-13C2,15N stands out as a key tool in this domain. This technical guide delves into the core principles and practical applications of using this compound for the robust quantification of tranexamic acid.

Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard like this compound is central to this methodology. This internal standard is chemically identical to the analyte, tranexamic acid, but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Core Principle: Stable Isotope Dilution

The fundamental principle behind using this compound is stable isotope dilution. A known amount of the labeled internal standard is added to an unknown sample containing the unlabeled analyte (tranexamic acid). The ratio of the mass spectrometric response of the analyte to that of the internal standard is then used to determine the concentration of the analyte. Any sample loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard equally, thus keeping their ratio constant.

Experimental Protocols

The following sections outline a typical experimental protocol for the quantification of tranexamic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting tranexamic acid from biological matrices.

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., at a concentration of 1 µg/mL).

-

Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity and compatibility with the LC system.

-

Injection: Inject an aliquot (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A hydrophilic interaction liquid chromatography (HILIC) method is often preferred for the retention and separation of polar compounds like tranexamic acid.

| Parameter | Typical Value |

| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient with a high percentage of organic solvent (e.g., 90% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM) is typically used.

| Parameter | Tranexamic Acid (Analyte) | This compound (Internal Standard) |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (Q1) | m/z 158.1 | m/z 161.1 |

| Product Ion (Q3) | m/z 140.1, 113.1 | m/z 143.1, 115.1 |

| Collision Energy (CE) | Analyte-specific | IS-specific |

| Dwell Time | 100 ms | 100 ms |

Note: The specific product ions and collision energies should be optimized for the instrument being used.

Quantitative Data and Method Performance

A validated LC-MS/MS method using this compound as an internal standard is expected to exhibit excellent performance characteristics. The following table summarizes typical validation parameters.

| Parameter | Typical Performance |

| Linearity Range | 10 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% of the nominal concentration |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Recovery | Consistent and reproducible |

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the analytical workflow, from sample receipt to final concentration determination.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable quantitative mass spectrometry assays for tranexamic acid. Its identical chemical nature to the analyte ensures that it accurately reflects and corrects for variations throughout the analytical process. This leads to the generation of high-quality data that is essential for pharmacokinetic and pharmacodynamic studies, clinical trial monitoring, and therapeutic drug monitoring. For researchers and scientists in the field of drug development, leveraging stable isotope-labeled standards like this compound is not just a best practice but a necessity for achieving the highest standards of analytical excellence.

In-Depth Technical Guide: Isotopic Enrichment in cis-Tranexamic acid-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Tranexamic acid-13C2,15N, an isotopically labeled form of the antifibrinolytic drug tranexamic acid. This guide details its primary application as an internal standard in quantitative analytical methods, its physicochemical properties, and the biological pathway it influences.

Introduction

This compound is a stable isotope-labeled analog of tranexamic acid, a synthetic derivative of the amino acid lysine (B10760008).[1] It is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of tranexamic acid in biological matrices like plasma and serum.[1][2][3] The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass difference, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.[4]

Physicochemical and Isotopic Enrichment Data

The isotopic labeling of cis-tranexamic acid with two ¹³C atoms and one ¹⁵N atom results in a nominal mass increase of 3 Da compared to the unlabeled compound. This mass shift is fundamental to its utility as an internal standard in mass spectrometry-based assays. While detailed certificates of analysis with precise isotopic enrichment percentages are often proprietary, commercially available standards typically offer high isotopic purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (cis)-4-((Amino-¹⁵N)methyl-¹³C)cyclohexane-1-carboxylic-¹³C acid | [5] |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ | [6][7] |

| Molecular Weight | 160.19 g/mol | [5][7] |

| CAS Number | 1292837-95-6 | [6][7] |

| Chemical Purity (typical) | >95% (by HPLC) | [6] |

Table 2: Isotopic Enrichment and Mass Spectrometry Data

| Parameter | Description | Value | Reference |

| Isotopic Labels | Two Carbon-13 atoms, one Nitrogen-15 atom | ¹³C₂, ¹⁵N | [6][7] |

| Precursor Ion (m/z) | Protonated molecule [M+H]⁺ used in MS analysis. | 160.1 | [3] |

| Product Ions (m/z) | Characteristic fragment ions for quantification. | Varies by method | [3] |

| Unlabeled Precursor Ion (m/z) | [M+H]⁺ of unlabeled tranexamic acid. | 158.1 | [3] |

Synthesis and Isotopic Labeling

The isotopic labeling with ¹³C and ¹⁵N would be introduced using appropriately labeled starting materials or reagents during this synthetic process. One plausible route involves the use of a ¹³C-labeled cyanide source for the introduction of the aminomethyl carbon and the carboxylic acid carbon, and a ¹⁵N-labeled ammonia (B1221849) or another nitrogen source for the amino group. An intermediate in the synthesis of labeled tranexamic acid is 4-(Aminomethyl)benzoic acid-¹³C₂,¹⁵N.[8]

Mechanism of Action: The Fibrinolytic Pathway

Tranexamic acid exerts its therapeutic effect by acting as an antifibrinolytic agent. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin (B1330869) clots. This action is achieved by blocking the lysine-binding sites on plasminogen, thereby preventing its binding to fibrin and subsequent activation by tissue plasminogen activator (t-PA).

Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.

Experimental Protocols

cis-Tranexamic acid-¹³C₂,¹⁵N is predominantly used as an internal standard in LC-MS/MS methods for the pharmacokinetic and bioequivalence studies of tranexamic acid. Below is a generalized experimental workflow for such an analysis.

Caption: General workflow for the quantification of tranexamic acid using its labeled internal standard.

Sample Preparation

A common method for plasma or serum sample preparation is protein precipitation.

-

To a 100 µL aliquot of the biological sample, add a known concentration of cis-tranexamic acid-¹³C₂,¹⁵N as the internal standard.

-

Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio to the sample volume).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection parameters are optimized to achieve sensitive and selective quantification of both tranexamic acid and its labeled internal standard.

Table 3: Typical LC-MS/MS Parameters for Tranexamic Acid Analysis

| Parameter | Typical Conditions |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 reversed-phase |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Unlabeled) | m/z 158.1 → 113.1 (or other characteristic fragment) |

| MRM Transition (Labeled IS) | m/z 160.1 → 115.1 (or corresponding fragment) |

Conclusion

cis-Tranexamic acid-¹³C₂,¹⁵N is an indispensable tool for the accurate and precise quantification of tranexamic acid in biological samples. Its use as an internal standard in LC-MS/MS methods is well-established in clinical and pharmaceutical research. This guide provides a foundational understanding of its properties, mechanism of action, and application in a key experimental protocol, serving as a valuable resource for professionals in drug development and biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Tranexamic Acid-13C2,15N | C8H15NO2 | CID 71752655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Tranexamic Acid-13C2,15N | LGC Standards [lgcstandards.com]

- 7. Tranexamic Acid 13C2,15N - Acanthus Research [acanthusresearch.com]

- 8. An isotope coding strategy for proteomics involving both amine and carboxyl group labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for cis-Tranexamic acid-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and technical specifications of cis-Tranexamic acid-13C2,15N. This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies involving tranexamic acid. Its primary application is as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Specifications

This compound is a stable, isotopically labeled analog of cis-tranexamic acid, an isomer of the active antifibrinolytic drug, tranexamic acid. The incorporation of two carbon-13 atoms and one nitrogen-15 (B135050) atom provides a distinct mass difference, enabling its use as an ideal internal standard for accurate and precise quantification of tranexamic acid in complex biological matrices.

Below is a summary of the typical physicochemical properties and quality specifications for commercially available this compound, based on data from various suppliers and representative Certificates of Analysis for similar isotopically labeled standards.

Table 1: General Physicochemical Properties

| Property | Value |

| Chemical Name | cis-4-(Aminomethyl-13C)cyclohexane-1-carboxylic acid-13C,15N |

| CAS Number | 1557000-06-2 |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂ |

| Molecular Weight | 160.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Storage Conditions | 2-8°C, protected from light |

Table 2: Typical Quality Specifications from Certificate of Analysis

| Parameter | Typical Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity (13C₂,¹⁵N) | ≥98% | Mass Spectrometry |

| Isotopic Enrichment | ≥99 atom % 13C, ≥99 atom % 15N | Mass Spectrometry |

| Mass Identity | Conforms to structure | Mass Spectrometry |

| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR |

Commercial Suppliers

A number of reputable chemical suppliers offer this compound. Researchers are advised to request a lot-specific Certificate of Analysis from their chosen supplier to obtain precise data for their studies.

Table 3: Commercial Suppliers of this compound

| Supplier | Product Number | Available Pack Sizes (Typical) |

| Pharmaffiliates | PA STI 084140 | Inquire |

| MedChemExpress | HY-W778393 | 1mg, 5mg, 10mg |

| LGC Standards | TRC-T714502 | 1mg, 10mg, 50mg (Custom Synthesis) |

| Axios Research | AR-T05689 | Inquire |

| TLC Pharmaceutical Standards Ltd. | T-6221 | Inquire |

| CymitQuimica | TR-T714502 | 1mg, 10mg |

Mechanism of Action: The Fibrinolysis Pathway

Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolysis pathway. It is a synthetic analog of the amino acid lysine (B10760008) and acts as a competitive inhibitor of plasminogen. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869) clots. This inhibition of plasminogen activation to plasmin, the primary enzyme responsible for fibrin degradation, leads to the stabilization of the fibrin clot and a reduction in bleeding.

Experimental Protocol: Quantification of Tranexamic Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of tranexamic acid in human plasma using this compound as an internal standard (IS).

1. Preparation of Stock and Working Solutions

-

Tranexamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve tranexamic acid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the tranexamic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Isocratic or a shallow gradient depending on the specific column and system. A typical starting condition is 80-90% Mobile Phase B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Tranexamic Acid: Q1: 158.1 -> Q3: 123.1

-

This compound (IS): Q1: 161.2 -> Q3: 126.1

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of tranexamic acid to the internal standard against the nominal concentration of the calibration standards.

-

Apply a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve.

-

Determine the concentration of tranexamic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Technical Guide: Certificate of Analysis for cis-Tranexamic acid-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for the isotopically labeled compound, cis-Tranexamic acid-13C2,15N. This document serves as a critical quality assurance record, detailing the identity, purity, and characterization of the compound for use in research and development. This compound is a stable isotope-labeled internal standard used for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2]

Compound Identification and Specifications

A Certificate of Analysis begins with the fundamental identification of the compound. This section includes its chemical name, structure, and key identifiers. Following this, a table of specifications summarizes the quantitative results of various analytical tests performed on a specific lot of the material.

Table 1: Representative Certificate of Analysis Data for this compound

| Test | Specification | Result | Method |

| Identity | |||

| IUPAC Name | (1s,4s)-4-((amino-15N)methyl-13C)cyclohexane-1-carboxylic-13C acid[3][4] | Conforms | IR, NMR, MS |

| Molecular Formula | C₆¹³C₂H₁₅¹⁵NO₂[5][6][7] | C₆¹³C₂H₁₅¹⁵NO₂ | Elemental Analysis |

| Molecular Weight | 160.19 g/mol [5][6][7][8] | 160.19 | Mass Spectrometry |

| CAS Number | 1557000-06-2 | 1557000-06-2 | - |

| Physical Properties | |||

| Appearance | White to Off-White Crystalline Powder[9] | White Crystalline Powder | Visual Inspection |

| Purity & Strength | |||

| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV/MS |

| Isotopic Purity (¹³C) | ≥99 atom % | 99.2 atom % | Mass Spectrometry / NMR |

| Isotopic Purity (¹⁵N) | ≥99 atom % | 99.5 atom % | Mass Spectrometry / NMR |

| Quality Attributes | |||

| Infrared Spectrum | Conforms to reference spectrum[9] | Conforms | FTIR |

| Loss on Drying | ≤1.0%[9] | 0.05% | Gravimetric (TGA) |

| pH (5% solution) | 6.5 - 8.0[9] | 7.4 | pH Meter |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the results presented in the CoA. The following sections describe the typical protocols for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the compound by separating it from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector and/or a mass spectrometer (LC-MS).

-

Column: Hypurity C18, 5 µm, 150 x 2.1 mm (or equivalent).[10]

-

Mobile Phase: An isocratic mixture of 2 mM ammonium (B1175870) acetate (B1210297) in water (adjusted to pH 3.8 with formic acid) and acetonitrile (B52724) (95:5, v/v).[10]

-

Flow Rate: 0.2 mL/min.[10]

-

Column Temperature: 25°C.[10]

-

Detection: UV at 220 nm or by mass spectrometry (for LC-MS).

-

Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the compound in the mobile phase to a final concentration of approximately 0.2% w/v.[11]

-

Procedure: The sample solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for tranexamic acid.

-

Sample Preparation: The sample is prepared by dissolving it in a suitable solvent (e.g., methanol/water) and infusing it directly into the mass spectrometer or injecting it into a coupled chromatography system.

-

Procedure for Molecular Weight: The instrument is scanned for the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) is compared to the theoretical calculated mass of 161.12 (C₆¹³C₂H₁₅¹⁵NO₂ + H⁺).

-

Procedure for Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the labeled species (m/z 161.12) and any unlabeled species (m/z 158.11 for C₈H₁₅NO₂) are measured. The isotopic purity is calculated from the ratio of these peak areas. For more precise measurements of 13C and 15N abundance, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) may be employed.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Experiments:

-

¹H NMR: Confirms the proton environment of the molecule. The spectrum is compared to a reference standard to verify the cis-isomer configuration.

-

¹³C NMR: Confirms the carbon skeleton. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced, confirming the location of the labels.

-

¹⁵N NMR (or ¹H-¹⁵N HSQC): Confirms the presence and location of the ¹⁵N label.

-

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

-

Procedure: The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, splitting patterns, and integrations are analyzed to confirm that the structure is consistent with cis-Tranexamic acid and that the isotopic labels are in the correct positions.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the generation of a Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. cis-Tranexamic Acid-13C2-15N | Axios Research [axios-research.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. vivanls.com [vivanls.com]

- 8. Tranexamic Acid-13C2,15N | C8H15NO2 | CID 71752655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. thaiscience.info [thaiscience.info]

- 11. ymerdigital.com [ymerdigital.com]

- 12. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

An In-depth Technical Guide to the Storage and Stability of Isotopically Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of isotopically labeled compounds, crucial for ensuring their integrity and the reliability of experimental results. The stability of these compounds, whether labeled with stable isotopes like deuterium (B1214612) (²H) or radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), is paramount for their effective use in research, drug development, and various bioanalytical applications.

Core Principles of Stability and Storage

The stability of an isotopically labeled compound is its ability to resist changes in its chemical and isotopic purity over time. Degradation can arise from several mechanisms, broadly categorized as chemical decomposition and, for radioactive compounds, radiolytic decomposition.

Chemical Decomposition: Isotopically labeled compounds are susceptible to the same chemical degradation pathways as their unlabeled counterparts, including hydrolysis, oxidation, and photolysis. Factors influencing chemical stability include:

-

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, leading to faster degradation.[1]

-

pH: The stability of many compounds is pH-dependent, with acidic or basic conditions catalyzing hydrolysis.[2]

-

Light: Exposure to UV or visible light can induce photolytic degradation in sensitive compounds.[3]

-

Solvent: The choice of solvent can significantly impact stability. Some solvents can react with the compound or contain impurities that promote degradation.[4]

-

Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.

Radiolytic Decomposition: Compounds labeled with radioactive isotopes undergo self-decomposition due to the energy released during radioactive decay.[5] This process, known as radiolysis, can be more significant than chemical decomposition, especially for compounds with high specific activity.[6] There are three primary mechanisms of radiolytic decomposition:

-

Primary (Internal) Effect: This is the direct result of the nuclear decay event itself, where the transformation of an atom within a molecule can cause molecular disruption.[6]

-

Primary (External) Effect: The emitted radiation (e.g., beta particles from ³H or ¹⁴C) can directly interact with and damage other labeled molecules.[7]

-

Secondary Effect: The radiation can interact with the solvent or other molecules in the sample, generating highly reactive species like free radicals. These radicals can then attack and degrade the labeled compound in a chain reaction.[6][7]

The rate of radiolytic decomposition is influenced by:

-

Specific Activity: Higher specific activity (radioactivity per mole) leads to a greater concentration of emitted energy and thus a higher rate of decomposition.[8]

-

Energy of Emission: The energy of the emitted radiation plays a role in the extent of damage.

-

Storage Form: Whether the compound is stored as a solid or in solution can affect decomposition rates.

-

Solvent: Solvents that are prone to forming free radicals (e.g., water, chloroform) can accelerate secondary decomposition, while others (e.g., alcohols) can act as radical scavengers.[7]

General Storage and Handling Guidelines

Proper storage and handling are critical to minimize degradation and maintain the purity of isotopically labeled compounds.

General Recommendations:

-

Consult the Certificate of Analysis (CoA): Always refer to the manufacturer's CoA for specific storage recommendations for each compound.[2]

-

Minimize Handling: Reduce the number of times a compound is handled and the duration of each handling event to minimize exposure to potentially degrading conditions.[4]

-

Use Appropriate Containers: Store compounds in tightly sealed, light-protected vials (e.g., amber glass) to prevent solvent evaporation and light exposure.[3]

-

Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2][4]

-

Double Containment for Radiochemicals: For long-term storage of ³H and ¹⁴C compounds, double containment is essential to prevent contamination of storage units due to seepage through container walls.[5]

Table 1: General Storage Conditions for Isotopically Labeled Compounds

| Isotope Type | Form | Recommended Storage Temperature | Key Considerations |

| Stable Isotopes (e.g., ²H) | Solid (Neat) | -20°C or colder, in a desiccator | Protect from moisture as many are hygroscopic.[2] |

| Stock Solutions | -20°C (Frozen) | Use aprotic, anhydrous solvents. Prepare fresh working solutions as needed.[2][3] | |

| Working Solutions | 2-8°C (Refrigerated) | Short-term storage is recommended; prepare fresh for best results.[3] | |

| Radiolabeled (e.g., ³H, ¹⁴C) | Solid | -20°C to -80°C | Crystalline form is preferable to amorphous. Low-temperature storage is ideal.[4][9] |

| Solution | -80°C or liquid nitrogen (-140°C) | Use radical scavenging solvents (e.g., ethanol). Avoid freezing aqueous solutions slowly.[7][10] |

Stability Considerations for Specific Isotopes

The primary stability concern for deuterated compounds, aside from standard chemical degradation, is isotopic exchange (H/D exchange).[2]

-

Preventing H/D Exchange: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyls can be susceptible to exchange with protons from the solvent or atmospheric moisture.[2]

-

Metabolic Switching: In biological systems, deuteration at a primary metabolic site can slow that pathway, potentially leading to an increase in metabolism through a previously minor pathway.[1]

Tritiated compounds are prone to significant radiolytic decomposition due to the beta particles emitted by tritium.[7]

-

Solvent Choice: The use of radical scavenging solvents like ethanol (B145695) is highly recommended to mitigate secondary radiolytic effects.[7] Solvents like water and chloroform (B151607) that can form radicals should be avoided.[7]

-

Aqueous Solutions: Avoid storing aqueous solutions of tritiated compounds in a frozen state, as slow freezing can concentrate the radioactive molecules, accelerating self-radiolysis.[10] If freezing is necessary, it should be done rapidly (e.g., in a dry ice bath).[10]

-

Long-Term Storage: Tritium can migrate through plastic and glass containers over time, leading to contamination of freezers and refrigerators.[5] Double containment is crucial.

Carbon-14 is a long-lived radioisotope, making it suitable for long-term studies.[7] However, like tritiated compounds, ¹⁴C-labeled molecules are subject to radiolytic decomposition.[11]

-

Storage Conditions: Careful control of temperature, humidity, and light exposure is essential.[4] Storage in inert atmospheres can prevent oxidation.[4]

-

Specific Activity: The rate of decomposition is dependent on the specific activity of the compound.

-

Isotopic Dilution: Diluting the labeled compound with its unlabeled counterpart can reduce the specific activity and thus the rate of self-decomposition.[4]

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products.

Forced degradation studies, or stress testing, are used to identify likely degradation pathways and to develop stability-indicating analytical methods.[12]

Objective: To assess the stability of an isotopically labeled compound under accelerated or stress conditions.

Methodology:

-

Prepare Stress Samples:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[1]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a specified temperature.[1]

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and incubate.[1]

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[1]

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[1]

-

-

Time Points: Sample the stress conditions at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Analysis: Analyze the samples at each time point using a stability-indicating method, typically HPLC with UV, MS, or radio-detection.

-

Data Evaluation:

-

Determine the percentage of the parent compound remaining.

-

Identify and quantify major degradation products.

-

Establish the degradation pathway.

-

A stability-indicating method is a validated analytical procedure that can accurately quantify the compound of interest without interference from degradation products, impurities, or excipients.[13]

Objective: To develop and validate an HPLC method to monitor the stability of an isotopically labeled compound.

Methodology:

-

Column and Mobile Phase Screening:

-

Screen a variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl) and a range of mobile phase pH values to achieve the best separation of the parent compound from its degradation products (generated from forced degradation studies).[13]

-

-

Method Optimization:

-

Optimize the gradient, flow rate, and column temperature to achieve adequate resolution, peak shape, and run time.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]

-

Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

-

Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

-

Precision: Evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).[14]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.[14]

-

Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

-

RCP is the proportion of the total radioactivity in a sample that is present in the desired chemical form.[16]

Objective: To quantify the radiochemical purity of a radiolabeled compound.

Methodology (Thin-Layer Chromatography - TLC):

-

Stationary Phase: Use paper or fiberglass sheets coated with a stationary phase (e.g., silica (B1680970) gel).[16]

-

Sample Application: Spot a small amount of the radiopharmaceutical onto a starting line on the TLC strip.[16]

-

Development: Place the strip in a chromatography tank containing a suitable mobile phase (solvent). The solvent will migrate up the strip, separating the components based on their affinity for the stationary and mobile phases.[16]

-

Detection and Quantification:

-

After development, the strip is dried.

-

The distribution of radioactivity along the strip is determined using a radiochromatogram scanner, a phosphor imager, or by cutting the strip into sections and counting the radioactivity in each section using a dose calibrator or liquid scintillation counter.[16]

-

The RCP is calculated by dividing the radioactivity of the desired compound by the total radioactivity on the strip.[16]

-

Visualizing Key Concepts and Workflows

The following diagrams illustrate important aspects of the storage, stability, and analysis of isotopically labeled compounds.

Caption: Factors influencing the stability of isotopically labeled compounds.

Caption: A typical workflow for a long-term stability study.

Caption: Decision tree for selecting appropriate storage conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Long-term stability studies using radiopharmaceuticals: consequence of using multiply tritiated compounds, with an application to fluocinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. openmedscience.com [openmedscience.com]

- 8. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01658J [pubs.rsc.org]

- 10. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. web.vscht.cz [web.vscht.cz]

- 14. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.ymaws.com [cdn.ymaws.com]

The Cornerstone of Precision: A Technical Guide to Internal Standards in Bioanalytical Methods

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. This in-depth technical guide provides a comprehensive overview of the principles, selection, and application of internal standards (IS) in bioanalytical methods, a critical component for robust and reproducible quantification of analytes in complex biological matrices.

The use of an internal standard is a fundamental practice in quantitative bioanalysis, designed to compensate for the inherent variability in sample preparation and analysis.[1] By introducing a known quantity of a compound that mimics the analyte of interest into all samples, including calibration standards and quality controls, researchers can significantly enhance the precision and accuracy of their results.[1][2] This guide delves into the core requirements for implementing an effective internal standard strategy, adhering to global regulatory expectations.

The Role and Rationale for Internal Standards

In bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a reference compound of a known and constant concentration added to all samples, standards, and quality controls.[3][4] Its primary function is to correct for variations that can occur during various stages of the analytical workflow.[5] The analyte-to-IS response ratio is used for quantification, which significantly improves the reliability of the data.[6]

Sources of analytical variability that an internal standard can compensate for include:

-

Sample Preparation: Analyte loss can occur during steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6]

-

Chromatographic Separation: Variations in injection volume and column performance can affect the analyte response.

-

Mass Spectrometric Detection: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, can lead to inaccurate quantification.[1][6]

The decision-making process for incorporating an internal standard is a critical first step in method development, as illustrated in the workflow below.

Types of Internal Standards: A Comparative Analysis

The two primary types of internal standards employed in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[1][3] The selection of the most appropriate type is a critical decision that impacts the overall performance of the bioanalytical method.

Stable Isotope-Labeled (SIL) Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been substituted with their heavy stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][7] SIL internal standards are widely regarded as the "gold standard" in quantitative bioanalysis due to their high degree of chemical and physical similarity to the analyte.[1][8]

Key Advantages of SIL-IS:

-

Co-elution with the Analyte: This provides the most effective compensation for matrix effects and variability in extraction recovery.[1]

-

Identical Chemical and Physical Properties: Ensures similar behavior during sample preparation and analysis.[6]

Considerations for SIL-IS:

-

Cost and Availability: Custom synthesis can be expensive and time-consuming.[1]

-

Isotopic Purity: The SIL-IS should be free of the unlabeled analyte to prevent interference.[6]

-

Mass Difference: A mass difference of at least 3-4 Da from the analyte is recommended to avoid mass spectrometric cross-talk.[6]

Structural Analog Internal Standards

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled.[9] The selection of a suitable analog is based on similarities in key functional groups, hydrophobicity (logD), and ionization properties (pKa).[6]

Key Advantages of Structural Analog IS:

-

Cost-Effective: Often more readily available and less expensive than SIL-IS.

-

Can Provide Adequate Correction: A well-chosen analog can effectively track the analyte through the analytical process.

Considerations for Structural Analog IS:

-

Potential for Different Behavior: Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention time, potentially resulting in differential matrix effects.

-

Thorough Validation Required: The ability of the analog to track the analyte must be rigorously demonstrated during method validation.[10]

The logical pathway for selecting an appropriate internal standard is depicted in the following diagram.

Quantitative Comparison of Internal Standard Performance

The choice of internal standard can significantly impact the accuracy and precision of a bioanalytical method. The following table summarizes representative data from a comparative study, illustrating the superior performance of a SIL-IS.